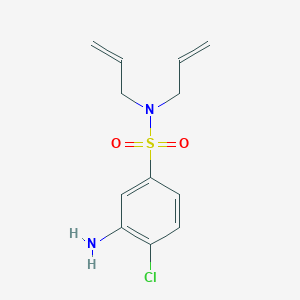
N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- A study by Fuji et al. (2018) demonstrated the use of an active in situ-generated Nb complex as a catalyst in the ring-closing metathesis reaction of N,N-diallyl-p-toluenesulfonamide to afford the corresponding 3-pyrroline derivative, showcasing the compound's potential in facilitating organic synthesis reactions (Fuji et al., 2018).
Pharmacological Potential
- Research by Abbasi et al. (2019) on a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides revealed that certain derivatives exhibit moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Material Science and Photodynamic Therapy
- Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. This characteristic makes it a promising candidate for Type II photosensitizers in photodynamic therapy applications for cancer treatment (Pişkin et al., 2020).
Anticancer Research
- E7070, a sulfonamide anticancer agent, has been shown to potently inhibit cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX of carbonic anhydrase, suggesting its mechanism of action may involve inhibition of these enzymes. The compound has entered clinical development for the treatment of solid tumors, highlighting the therapeutic potential of sulfonamides in cancer treatment (Abbate et al., 2004).
Enzyme Inhibition for Therapeutic Applications
- A series of N‐carbamimidoyl-4‐(3‐substituted phenylureido)benzenesulfonamide derivatives have been synthesized and studied for their inhibitory effects on α‐glycosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These enzymes are associated with diabetes mellitus and Alzheimer's disease, indicating the potential for these compounds to contribute to the treatment of these diseases (Akocak et al., 2021).
Propiedades
IUPAC Name |
3-amino-4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h3-6,9H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGQIROMMLFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



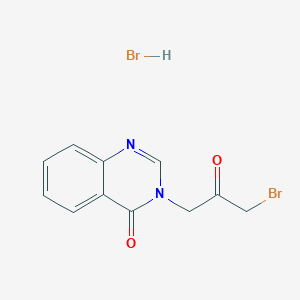
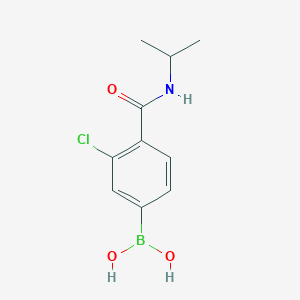
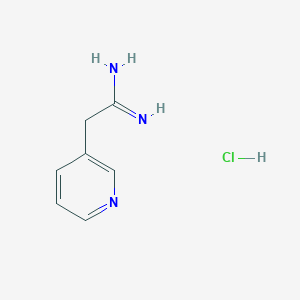

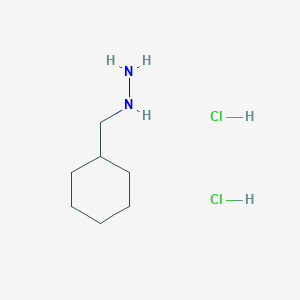
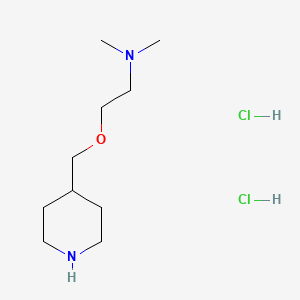
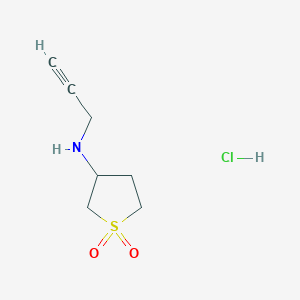
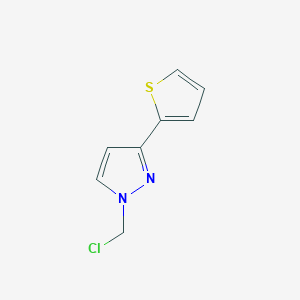
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)
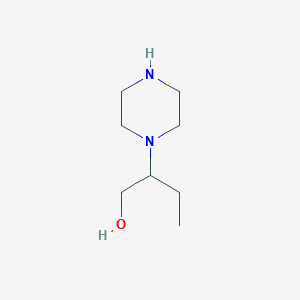
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
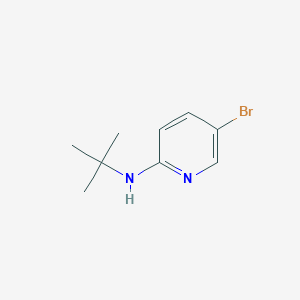
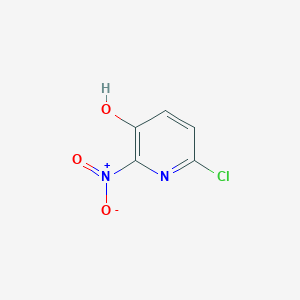
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)